molecular formula C33H35N5O4 B048771 Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)- CAS No. 115464-33-0

Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-

Cat. No.: B048771
CAS No.: 115464-33-0
M. Wt: 565.7 g/mol
InChI Key: LIASNZIDGPIYBA-UHFFFAOYSA-N
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Description

Lappl is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lappl typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under specific conditions such as temperature, pressure, and the presence of catalysts. For instance, the reaction might involve the use of organic solvents and specific reagents to facilitate the formation of Lappl.

Industrial Production Methods: In an industrial setting, the production of Lappl is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the compound. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Lappl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving Lappl include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of Lappl depend on the type of reaction and the reagents used. For example, oxidation of Lappl might yield a different set of products compared to its reduction or substitution.

Scientific Research Applications

Lappl has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, Lappl is studied for its potential role in cellular processes and biochemical pathways. In medicine, it is being explored for its therapeutic potential in treating various diseases. Industrially, Lappl is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Lappl involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes.

Properties

CAS No.

115464-33-0

Molecular Formula

C33H35N5O4

Molecular Weight

565.7 g/mol

IUPAC Name

N-[1-(3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-1-oxopropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C33H35N5O4/c1-19(31(40)38-28(14-20-8-4-3-5-9-20)32(41)37-13-7-12-26(37)33(38)42)35-30(39)22-15-24-23-10-6-11-25-29(23)21(17-34-25)16-27(24)36(2)18-22/h3-6,8-11,15,17,19,22,26-28,34H,7,12-14,16,18H2,1-2H3,(H,35,39)

InChI Key

LIASNZIDGPIYBA-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Canonical SMILES

CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Synonyms

(L-Ala,L-Phe,D-Phe)-isomer of N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam
LAPPL
N-(N-(lysergyl)-Ala-)-Phe-Pro-lactam
N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam

Origin of Product

United States

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